molecular formula C9H12O B13019294 3-Ethynyl-8-oxabicyclo[3.2.1]octane CAS No. 1434141-91-9

3-Ethynyl-8-oxabicyclo[3.2.1]octane

Cat. No.: B13019294
CAS No.: 1434141-91-9
M. Wt: 136.19 g/mol
InChI Key: VZUPYRQNNYWQIA-UHFFFAOYSA-N
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Description

3-Ethynyl-8-oxabicyclo[3.2.1]octane ( 1434141-91-9) is a versatile chemical building block of significant interest in medicinal chemistry and organic synthesis. Its molecular formula is C 9 H 12 O, with a molecular weight of 136.19 g/mol . The compound features the 8-oxabicyclo[3.2.1]octane scaffold, a core structure found in a wide range of natural products with prominent biological activities, serving as a key intermediate for constructing complex molecules . This compound is primarily valued as a critical synthetic precursor in neuroscience research. It is a key intermediate in the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]octane derivatives, which are studied as monoamine transporter ligands . These ligands are investigated for their potential to inhibit the dopamine transporter (DAT) and serotonin transporter (SERT), with some analogues demonstrating significant binding profiles and a 177-fold selectivity for DAT over SERT, making them important tools for understanding cocaine abuse pharmacotherapies and the dopamine hypothesis . The ethynyl group provides a handle for further functionalization via cross-coupling reactions, such as the Stille coupling protocol, which can be utilized to furnish high yields of biaryl products for structure-activity relationship (SAR) studies . The 8-oxabicyclo[3.2.1]octane scaffold itself is a privileged structure in natural products, forming the core of compounds like cortistatins, which are potent inhibitors of human umbilical vein endothelial cell migration, and Englerin A, a selective inhibitor of renal cancer cell lines . Efficient, diastereoselective synthetic routes to this scaffold, such as gold-catalyzed cascade reactions, highlight its contemporary relevance in synthetic chemistry . Safety Information: Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1434141-91-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethynyl-8-oxabicyclo[3.2.1]octane

InChI

InChI=1S/C9H12O/c1-2-7-5-8-3-4-9(6-7)10-8/h1,7-9H,3-6H2

InChI Key

VZUPYRQNNYWQIA-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC2CCC(C1)O2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for determining the precise connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the bicyclic framework and the ethynyl (B1212043) group. The chemical shifts (δ) would provide information about the electronic environment of each proton. For instance, the acetylenic proton (≡C-H) would likely appear as a singlet in a characteristic downfield region. The protons on the carbons adjacent to the ether oxygen (bridgehead and other) would also exhibit specific chemical shifts. Coupling constants (J) between adjacent protons would be crucial for establishing the relative stereochemistry of the substituents on the ring system.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts. The signals for the carbons of the bicyclic core, particularly those bonded to the oxygen atom, would also appear in predictable regions.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary. acs.org

COSY (Correlation Spectroscopy): This experiment would identify proton-proton couplings, allowing for the tracing of the proton connectivity throughout the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, providing a clear map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is essential for identifying longer-range couplings between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the placement of the ethynyl group at the C3 position and for assigning the quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the 8-oxabicyclo[3.2.1]octane ring system. The fragmentation pathways of related bicyclic ethers and amines have been studied and would provide a basis for interpreting the spectrum of the title compound. cymitquimica.com Common fragmentation might involve the loss of the ethynyl group or cleavage of the bicyclic core.

High-resolution mass spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. google.com This precise mass would be used to confirm the elemental composition of C₉H₁₂O, distinguishing it from any other compounds with the same nominal mass. Predicted m/z values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available in databases like PubChem. uni.lu

Vibrational Spectroscopy (e.g., Infrared (IR), Raman)

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Ethynyl-8-oxabicyclo[3.2.1]octane would be expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the bicyclic system would also be present, typically in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, which often gives a weak signal in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral molecules. For complex bicyclic systems like 8-oxabicyclo[3.2.1]octane derivatives, this technique is invaluable for confirming the spatial arrangement of substituents and the conformation of the fused ring system.

While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, the application of this technique to analogous structures underscores its importance. For instance, single-crystal X-ray analysis has been successfully employed to determine the structure and absolute configuration of more complex derivatives within the broader class of bicyclo[3.2.1]octane systems. In one such case, the crystalline structure of a co-crystal of a (1S, 2S, 3S, 4R, 5S)-5-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-1-hydroxymethyl-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol derivative with L-pyroglutamic acid was determined, confirming the absolute stereochemistry. google.com The study utilized a Bruker APEX diffractometer, and the collection of Friedel pairs was instrumental in establishing the absolute configuration. google.com

The process typically involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map of the molecule, from which the positions of individual atoms can be resolved. For chiral molecules, the determination of the absolute configuration is often achieved using anomalous dispersion effects, especially when a heavy atom is present in the structure or by co-crystallization with a known chiral auxiliary.

Although experimental crystallographic data for the title compound is not available, computational methods can provide theoretical structural parameters. Furthermore, predicted data for its interaction with other molecules, such as collision cross-section values, can be calculated.

Predicted Collision Cross Section (CCS) Data for this compound

The following data is computationally predicted and has not been experimentally verified.

Adductm/zPredicted CCS (Ų)
[M+H]⁺137.09610126.2
[M+Na]⁺159.07804136.2
[M-H]⁻135.08154128.1
[M+NH₄]⁺154.12264147.8
[M+K]⁺175.05198131.6
[M+H-H₂O]⁺119.08608116.1
[M+HCOO]⁻181.08702139.9
[M+CH₃COO]⁻195.10267138.5
[M+Na-2H]⁻157.06349132.0
[M]⁺136.08827118.9
[M]⁻136.08937118.9

Data sourced from PubChemLite. uni.lu

This table illustrates the kind of detailed physical data that, while predicted in this case, is essential for the characterization of chemical compounds. The collision cross-section is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of bicyclic systems. For derivatives of the 8-oxabicyclo[3.2.1]octane framework, DFT calculations have been instrumental in determining preferred conformations and understanding electronic properties.

Theoretical studies on derivatives of 8-oxabicyclo[3.2.1]octan-3-one have utilized various quantum chemical methods, including semi-empirical (AM1), ab initio Hartree-Fock (HF), and DFT (B3LYP and BLYP functionals with basis sets such as 6-31G*), to perform geometry optimizations. sbq.org.br These calculations are crucial for identifying the most stable three-dimensional arrangements of the atoms, which are the equilibrium geometries. The solvent effects on these geometries are often assessed using models like the Polarizable Continuum Model (PCM). sbq.org.br

In a study of 8-azabicyclo[3.2.1]octane, a related bicyclic system, DFT calculations at the B3LYP/6-311G level were used to obtain optimized structures. The calculated bond lengths and angles for the inactive isomers showed good agreement with experimental values, with C-C bond lengths ranging from 1.54 Å to 1.56 Å and C-H bond lengths around 1.09 Å. The C-C-C bond angles were found to be in the range of 101° to 112.09°.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for Bicyclo[3.2.1]octane Derivatives

Parameter Calculated Value (B3LYP/6-311G) Experimental Value
C-C Bond Length 1.54 - 1.56 Å ~1.54 Å
C-H Bond Length 1.09 Å ~1.09 Å
C-C-C Bond Angle 101 - 112.09° Not specified

Note: Data pertains to 8-azabicyclo[3.2.1]octane, a structural analog.

The electronic structure of the 8-oxabicyclo[3.2.1]octane system plays a critical role in its reactivity. High selectivities observed in reactions of 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives have been attributed to electronic factors, such as the electron-releasing or electron-withdrawing effects of a homoconjugated carbonyl group. scispace.com

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of energy barriers.

For the rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems, a process involving a related bicyclic core, computational studies have been conducted to map out the reaction mechanism. acs.org These studies, using the M06-2X hybrid functional, help in understanding the competition between different reaction pathways, such as a stepwise ring expansion versus a radical reduction via a hydrogen atom transfer (HAT). acs.org

Computational studies have been successfully employed to rationalize the high regio- and stereoselectivity observed in reactions involving the 8-oxabicyclo[3.2.1]octane framework. For instance, the high stereoselectivity in successive brominations of 8-oxabicyclo[3.2.1]oct-6-en-2-one is attributed to a combination of steric and electronic factors. scispace.com Similarly, the regioselective rearrangement of azanorbornanic aminyl radicals to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems has been investigated through computational methods to provide a detailed mechanistic proposal. acs.orgunirioja.es

Analysis of Strain Energy and Stereoelectronic Effects in the Bicyclic System

The unique bicyclic structure of 8-oxabicyclo[3.2.1]octane imposes significant ring strain and gives rise to specific stereoelectronic effects that govern its reactivity.

The fused bicyclic system possesses inherent strain energy, which can enhance its participation in certain reactions, such as pericyclic reactions, when compared to more flexible monocyclic systems. The preference for the removal of an α-axial proton from cyclic ketones like 8-hetero bicyclo[3.2.1]octan-3-ones by bases has been rationalized by stereoelectronic effects. canada.ca

Table 2: Chemical Compounds Mentioned

Compound Name
3-Ethynyl-8-oxabicyclo[3.2.1]octane
8-oxabicyclo[3.2.1]octane
8-oxabicyclo[3.2.1]oct-6-en-3-one
8-oxabicyclo[3.2.1]oct-6-en-2-one
8-azabicyclo[3.2.1]octane
2,8-diazabicyclo[3.2.1]oct-2-ene
8-Oxabicyclo[3.2.1]octane-3-carbaldehyde

Applications in Complex Molecule Synthesis

3-Ethynyl-8-oxabicyclo[3.2.1]octane as a Versatile Synthetic Intermediate

The 8-oxabicyclo[3.2.1]octane core is a recurring motif in a variety of natural products with significant biological activities. researchgate.net The presence of the ethynyl (B1212043) group at the C3 position of this scaffold provides a reactive handle for a multitude of chemical transformations. This allows for the introduction of diverse functional groups and the extension of the carbon skeleton, making this compound a highly versatile synthetic intermediate. thieme.deuni.lu

The terminal alkyne can readily participate in reactions such as:

Click Chemistry: The ethynyl group is an ideal partner for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling the efficient and chemoselective ligation with other molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, facilitating the synthesis of more complex and conjugated systems.

Hydration and Oxidation: The alkyne can be hydrated to form a ketone or oxidized to a carboxylic acid, providing entry points to other classes of compounds.

Alkynylation Reactions: The terminal proton of the alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile to attack various electrophiles.

The strategic incorporation of the this compound unit into a synthetic route allows for the late-stage introduction of molecular complexity and diversity.

Construction of Novel Polycyclic and Bridged Architectures

The rigid bicyclic nature of this compound serves as a valuable starting point for the construction of more elaborate polycyclic and bridged systems. The ethynyl group can act as a linchpin in various cycloaddition and cyclization strategies.

For instance, intramolecular reactions involving the alkyne and another functional group appended to the bicyclic core can lead to the formation of new rings. Intramolecular [4+3] cycloaddition reactions have been utilized to construct polycyclic, fused-ring systems stereoselectively. researchgate.net Similarly, intramolecular [2+2+2] cycloadditions of enynes can generate tricyclic derivatives. tdx.cat

Furthermore, the 8-oxabicyclo[3.2.1]octane skeleton itself can be embedded within larger, more complex frameworks. For example, an efficient strategy for constructing a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton has been reported, which is relevant to the total synthesis of certain diterpenoids. nih.gov

The table below summarizes some of the key reaction types used to construct complex architectures from 8-oxabicyclo[3.2.1]octane derivatives.

Reaction TypeDescriptionResulting Architecture
Intramolecular [4+3] CycloadditionA cycloaddition reaction between a diene and an allylic cation tethered to the same molecule.Polycyclic, fused-ring systems
Intramolecular [2+2+2] CycloadditionA cycloaddition involving an alkyne, an alkene, and another unsaturated component within the same molecule.Tricyclic derivatives
Intramolecular [3+2] Cross-CycloadditionAn intramolecular cycloaddition reaction leading to the formation of a five-membered ring.Bridged tricyclic carbon skeletons

Strategies for Scaffold Diversity Generation

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. The 8-azabicyclo[3.2.1]octane scaffold, a close analog of the oxabicyclo-system, is the core of tropane (B1204802) alkaloids which exhibit a wide range of biological activities. ehu.esresearchgate.net Methodologies developed for one scaffold can often be adapted for the other, highlighting the potential for scaffold hopping and the generation of novel chemical entities.

Starting from a common intermediate like this compound, a variety of diversification strategies can be employed. The reactivity of the alkyne allows for the introduction of a wide array of substituents and functional groups, leading to a library of analogs with varying steric and electronic properties.

Moreover, the bicyclic core itself can be subjected to rearrangement or fragmentation reactions to access entirely new skeletal frameworks. The development of divergent synthetic pathways from a single, readily accessible building block is a powerful approach for exploring chemical space and generating scaffold diversity. core.ac.uk For example, ring-opening reactions of the bridged oxabicyclo[3.2.1]octane system via C-O bond cleavage can provide access to different carbocyclic systems. nih.gov

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